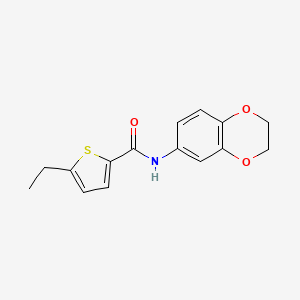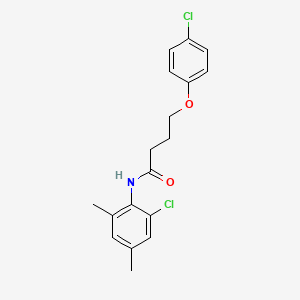![molecular formula C12H20ClNO2 B4722281 2-{4-[(propylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4722281.png)
2-{4-[(propylamino)methyl]phenoxy}ethanol hydrochloride
説明
2-{4-[(propylamino)methyl]phenoxy}ethanol hydrochloride, commonly known as propranolol hydrochloride, is a beta-blocker drug that is primarily used to treat hypertension, angina, and arrhythmia. It was first synthesized in 1964 by James W. Black, a Scottish pharmacologist, and has since become one of the most widely prescribed medications for cardiovascular diseases. In addition to its cardiovascular applications, propranolol has also been studied for its potential use in treating anxiety, migraine, and other neurological disorders.
作用機序
Propranolol hydrochloride works by blocking the beta-adrenergic receptors in the heart and other tissues, thereby reducing the effects of the sympathetic nervous system. This results in a decrease in heart rate, blood pressure, and myocardial contractility, which can be beneficial in treating hypertension, angina, and arrhythmia. In addition, propranolol has been shown to have anxiolytic effects, possibly through its ability to modulate the activity of the amygdala, a brain region involved in the processing of emotional information.
Biochemical and Physiological Effects:
Propranolol hydrochloride has several biochemical and physiological effects on the body, including the reduction of heart rate, blood pressure, and myocardial contractility as mentioned above. In addition, propranolol has been shown to decrease the secretion of renin, a hormone that regulates blood pressure, and to inhibit the release of norepinephrine, a neurotransmitter involved in the sympathetic nervous system. Propranolol also has the ability to cross the blood-brain barrier and affect the activity of the central nervous system, including the modulation of emotional memory consolidation and retrieval.
実験室実験の利点と制限
Propranolol hydrochloride has several advantages for use in laboratory experiments, including its well-established pharmacological effects on the cardiovascular system and its ability to cross the blood-brain barrier and affect the central nervous system. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are several potential future directions for research on propranolol hydrochloride, including its use in the treatment of PTSD and other anxiety-related disorders, as well as its potential applications in the field of neuropharmacology. Additional studies may also be needed to better understand the mechanisms underlying the effects of propranolol on emotional memory consolidation and retrieval, as well as its potential for use in combination with other pharmacological agents. Finally, further research may be needed to explore the potential use of propranolol in other disease states beyond cardiovascular and neurological disorders.
科学的研究の応用
Propranolol hydrochloride has been extensively studied for its pharmacological effects on the cardiovascular system, including its ability to reduce heart rate, blood pressure, and myocardial contractility. In addition to its cardiovascular applications, propranolol has also been studied for its potential use in treating anxiety, migraine, and other neurological disorders. Recent research has focused on the role of propranolol in modulating the consolidation and retrieval of emotional memories, suggesting that it may have therapeutic potential for post-traumatic stress disorder (PTSD) and other anxiety-related disorders.
特性
IUPAC Name |
2-[4-(propylaminomethyl)phenoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-2-7-13-10-11-3-5-12(6-4-11)15-9-8-14;/h3-6,13-14H,2,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEQNKCFHGGEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4722205.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4722212.png)

![N-(aminocarbonyl)-2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4722221.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4722223.png)

![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4722247.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4722252.png)
![2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4722257.png)
![1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4722261.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4722264.png)
![N,N-dimethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride](/img/structure/B4722273.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4722277.png)